molecular formula C3H4Cl2O2S B11818831 3-chloroprop-2-ene-1-sulfonyl chloride

3-chloroprop-2-ene-1-sulfonyl chloride

Cat. No.: B11818831
M. Wt: 175.03 g/mol
InChI Key: OZTXHUAINKWGIO-UHFFFAOYSA-N
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Description

3-chloroprop-2-ene-1-sulfonyl chloride is a sulfonic acid chloro derivative compound with the molecular formula C3H4Cl2O2S and a molecular weight of 175.03 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloroprop-2-ene-1-sulfonyl chloride typically involves the chlorination of propene derivatives followed by sulfonylation. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride (SOCl2) and a sulfonylating agent like sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl). The reaction is usually carried out under controlled temperature and pressure to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-chloroprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the propene moiety can undergo addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Halogens, acids

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters, sulfonate thiols

    Addition Products: Halogenated alkanes, alcohols, thiols

    Oxidation Products: Sulfonic acids

    Reduction Products: Alkanes, alcohols

Scientific Research Applications

3-chloroprop-2-ene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 3-chloroprop-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thiol derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloroprop-1-ene
  • 3-chloroprop-2-ene-1-sulfonic acid
  • 3-chloroprop-2-ene-1-sulfonamide

Comparison

3-chloroprop-2-ene-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical reactions. Compared to 3-chloroprop-1-ene, which lacks the sulfonyl chloride group, this compound can participate in a broader range of reactions, making it more valuable in synthetic chemistry. Similarly, while 3-chloroprop-2-ene-1-sulfonic acid and 3-chloroprop-2-ene-1-sulfonamide have related structures, the presence of the sulfonyl chloride group in this compound enhances its reactivity and application potential .

Properties

IUPAC Name

3-chloroprop-2-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O2S/c4-2-1-3-8(5,6)7/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTXHUAINKWGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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